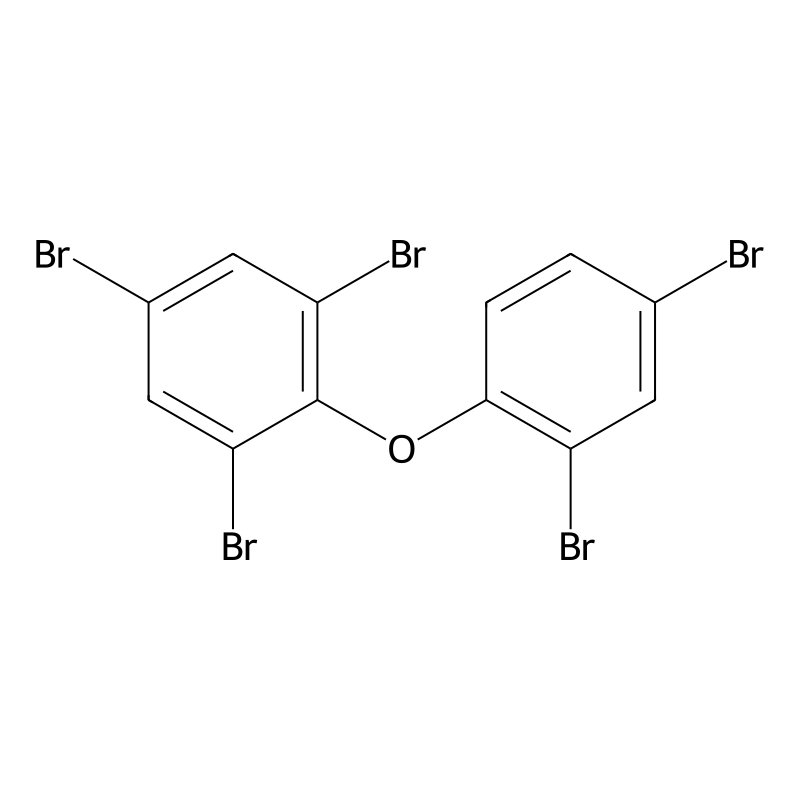

2,2',4,4',6-pentabromodiphenyl ether

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Environmental Science and Pollution Studies:

1,3,5-Tribromo-2-(2,4-dibromophenoxy)benzene, also known as PBDE-100 or 2,2',3,4,4'-pentabromodiphenyl ether, is a persistent organic pollutant (POP) []. POPs are chemicals that resist degradation, bioaccumulate in living organisms, and have the potential for long-range transport due to their volatility []. Research has focused on the presence and impact of PBDE-100 in various environmental matrices, including:

- Air and atmosphere: Studies have detected PBDE-100 in air samples, suggesting its potential for long-range atmospheric transport [].

- Water and sediment: PBDE-100 has been found in water bodies and sediments, raising concerns about its potential impact on aquatic ecosystems [].

- Biota: Research has documented the bioaccumulation of PBDE-100 in various organisms, including fish, birds, and mammals [].

Toxicology and Health Effects:

Research efforts are underway to understand the potential health effects of PBDE-100 exposure. Studies have investigated its:

- Endocrine disrupting potential: PBDE-100's structure resembles thyroid hormones, raising concerns about its potential to disrupt hormonal function [].

- Neurodevelopmental effects: Studies suggest potential associations between PBDE exposure and developmental neurotoxicity in children [].

- Other potential health effects: Research is exploring the potential link between PBDE exposure and other health outcomes, such as cancer and reproductive problems [].

Environmental Remediation:

Due to its environmental persistence and potential health risks, research is ongoing to develop effective methods for remediating PBDE-100 contamination. This includes exploring:

2,2',4,4',6-pentabromodiphenyl ether is a member of the polybrominated diphenyl ethers family, specifically classified as a brominated flame retardant. Its chemical formula is C₁₂H₅Br₅O, and it has a molecular weight of approximately 564.688 g/mol . This compound is characterized by the presence of five bromine atoms attached to the diphenyl ether structure, which significantly enhances its flame-retardant properties. Due to its chemical stability and effectiveness in preventing ignition, it has been widely used in various industrial applications, particularly in flexible polyurethane foams and electronic devices .

- Possible Skin and Respiratory Irritation: Bromine is a known irritant, so the compound could potentially irritate the skin and respiratory system upon contact or inhalation.

- Environmental Impact: Brominated compounds can be persistent environmental pollutants. Proper disposal procedures should be followed if synthesized or encountered in research settings.

The chemical behavior of 2,2',4,4',6-pentabromodiphenyl ether primarily involves its interactions with heat and fire, where it decomposes rather than ignites. Under high temperatures, it can break down to release bromine radicals that inhibit flame propagation. Additionally, this compound can undergo reactions typical of organobromine compounds, such as nucleophilic substitution and electrophilic aromatic substitution, particularly when exposed to strong bases or acids .

Research indicates that 2,2',4,4',6-pentabromodiphenyl ether may have various biological effects. Although direct health impacts on humans are not conclusively proven, animal studies suggest potential toxicity affecting the liver, thyroid function, and neurobehavioral development . The compound is known to bioaccumulate in living organisms, raising concerns about its long-term ecological and health implications.

The synthesis of 2,2',4,4',6-pentabromodiphenyl ether typically involves bromination reactions of diphenyl ether under controlled conditions. Common methods include:

- Direct Bromination: Diphenyl ether is treated with bromine in the presence of a catalyst (such as iron or aluminum bromide) to introduce bromine atoms at specific positions.

- Electrophilic Aromatic Substitution: This method allows for selective bromination at the desired positions on the aromatic rings.

These processes require careful control of temperature and reaction time to achieve the desired degree of bromination without excessive degradation of the diphenyl ether backbone .

2,2',4,4',6-pentabromodiphenyl ether has been utilized in various applications due to its flame-retardant properties:

- Flexible Polyurethane Foams: Widely used in furniture and automotive industries for fire safety.

- Electronic Devices: Incorporated into circuit boards and other components to reduce flammability.

- Textiles: Applied in upholstery and other fabric products to enhance fire resistance.

Studies have shown that 2,2',4,4',6-pentabromodiphenyl ether interacts with biological systems primarily through bioaccumulation. Its persistence in the environment raises concerns about its potential endocrine-disrupting effects. Research indicates that exposure can lead to hormonal imbalances and developmental issues in wildlife and potentially humans .

Furthermore, investigations into its interactions with other environmental contaminants suggest that it may enhance the toxicity of certain chemicals through synergistic effects.

2,2',4,4',6-pentabromodiphenyl ether belongs to a broader class of polybrominated diphenyl ethers. Below are some similar compounds along with a comparison highlighting their uniqueness:

| Compound Name | Chemical Formula | Unique Features |

|---|---|---|

| 2,2',4,4'-Tetrabromodiphenyl Ether | C₁₂H₈Br₄O | Fewer bromine atoms; less persistent than pentaBDE |

| 2,2',4,4',5-Pentabromodiphenyl Ether | C₁₂H₅Br₅O | Different bromination pattern; similar applications |

| Hexabromodiphenyl Ether | C₁₂H₄Br₆O | More bromine atoms; increased toxicity potential |

The distinct arrangement of bromine atoms in each compound leads to variations in their physical properties and biological activities. For instance, while 2,2',4,4',6-pentabromodiphenyl ether is effective as a flame retardant due to its five bromine substituents, compounds like hexabromodiphenyl ether may exhibit higher toxicity levels due to their greater degree of bromination .

Photolytic Debromination in Dust and Sediments

Photolytic degradation of BDE-100 occurs through ultraviolet (UV)-induced reductive debromination. Laboratory studies using artificial UV light demonstrate that BDE-100 in ice matrices undergoes stepwise debromination, producing tetra- and tribrominated diphenyl ethers (e.g., BDE-47, BDE-49) and polybrominated dibenzofurans (PBDFs) as secondary products [2]. The reaction kinetics in ice are comparable to aqueous-phase degradation, with intramolecular elimination of hydrogen bromide (HBr) and debromination at meta and para positions dominating the pathways [2] [7].

In sediment matrices, photolysis half-lives vary significantly based on organic carbon content. For example, BDE-100 adsorbed to silica gel exhibits a half-life of <15 minutes under UV exposure, while natural sediments prolong degradation to 40–200 hours due to light attenuation by organic matter [7]. The photoproduct profile remains consistent across matrices, with PBDFs forming via cyclization of debrominated intermediates [2].

| Matrix | Half-Life (Hours) | Major Photoproducts |

|---|---|---|

| Ice | 2–4 | BDE-47, BDE-49, PBDFs |

| Silica gel | 0.25 | TetraBDEs, triBDEs |

| Natural sediment | 40–200 | BDE-47, PBDFs |

Reductive Debromination by Zero-Valent Iron

Nanoscale zerovalent iron (nZVI) effectively debrominates BDE-100 via surface-mediated electron transfer. Experimental studies show that nZVI preferentially removes bromine atoms at meta positions, yielding BDE-47 (2,2',4,4'-tetraBDE) and BDE-49 (2,2',4,5'-tetraBDE) as primary intermediates [3] [4]. The reaction follows pseudo-first-order kinetics, with rate constants inversely correlated with bromination degree. For instance, BDE-100 degrades 3–5 times faster than heptaBDE-183 due to its lower steric hindrance [3].

In anaerobic mangrove sediments amended with nZVI, BDE-100 is further debrominated to triBDEs (e.g., BDE-28) and diBDEs (e.g., BDE-15), with degradation rates enhanced by 40–60% compared to untreated sediments [4]. The presence of iron sulfides (FeS) in sediments accelerates electron transfer, highlighting the role of geochemical conditions in reductive processes [4].

Biotic Degradation Mechanisms

Microbial Debromination in Anaerobic Environments

Anaerobic microbial communities in sediments mediate BDE-100 debromination via organohalide respiration. Dehalococcoides and Desulfovibrio species dominate consortia capable of selectively removing meta-bromines, producing BDE-47 and BDE-49 [4]. Mangrove sediments exhibit seasonal variability in degradation rates, with autumn-collected samples showing 30% faster debromination than spring samples due to higher microbial activity [4].

| Bacterial Genus | Debromination Pathway | Key Metabolites |

|---|---|---|

| Dehalococcoides | Meta-debromination | BDE-47, BDE-49 |

| Desulfovibrio | Para-debromination | BDE-28 |

Metabolic Transformation in Organisms

Fish species such as common carp (Cyprinus carpio) and rainbow trout (Oncorhynchus mykiss) metabolize BDE-100 via hepatic enzymes. Unlike BDE-99, which undergoes rapid meta-debromination, BDE-100 resists metabolic transformation in fish due to its symmetrical bromination pattern lacking meta-substituted bromines [5]. This structural specificity explains its persistence in aquatic organisms and limited conversion to lower brominated congeners [5] [6].

Persistence and Bioaccumulation Patterns

Trophic Magnification in Aquatic Ecosystems

BDE-100 biomagnifies in marine food webs, with trophic magnification factors (TMFs) ranging from 2.60 to 7.24 in Bohai Bay species [6]. Zooplankton-to-fish concentration ratios increase by 3–5 orders of magnitude, driven by BDE-100’s high log Kow (6.5–7.0) and resistance to metabolic breakdown [6].

| Trophic Level | Organism | BDE-100 Concentration (ng/g lipid) |

|---|---|---|

| Primary consumer | Zooplankton | 0.15–0.30 |

| Secondary consumer | Shrimp (Penaeus spp.) | 1.2–2.8 |

| Tertiary consumer | Sea bass (Lateolabrax) | 12.4–32.8 |

Congener-Specific Biotransformation Dynamics

BDE-100’s environmental persistence is influenced by congener-specific debromination rates. In anaerobic sediments, BDE-100 degrades 20% slower than BDE-99 due to its 2,6-dibromo substitution pattern, which sterically hinders microbial enzymes [4] [6]. Conversely, photolytic degradation favors BDE-100 over BDE-99, with ice-phase half-lives 30% shorter due to enhanced UV penetration in lower-brominated analogs [2] [7].